molecular formula C8H12N2O2 B1645829 Methyl 1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1006348-65-7

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B1645829
CAS No.: 1006348-65-7
M. Wt: 168.19 g/mol
InChI Key: PORMWGSZOHFFHJ-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is a valuable chemical scaffold in organic and medicinal chemistry research. As a derivative of the 1H-pyrazole core, this compound serves as a versatile building block for the synthesis of more complex molecules. The 1H-pyrazole structure is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . Researchers utilize such carboxyalkyl-substituted pyrazole esters as critical intermediates in developing novel bioactive compounds . These intermediates are particularly useful in the synthesis of potential therapeutic agents, given that pyrazole derivatives have been extensively reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others . The specific substitution pattern on the pyrazole ring—a methyl ester at the 3-position and an isopropyl group at the nitrogen atom—makes this compound a strategic precursor for further functionalization. It can be used to explore structure-activity relationships (SAR) in various pharmacological targets. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORMWGSZOHFFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229472
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-65-7
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is being investigated for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug development in several therapeutic areas.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF70.46 ± 0.04
Compound XHepG20.39 ± 0.06

These findings suggest that this compound may inhibit specific kinases involved in cancer progression, making it a promising lead compound for further development.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being utilized in the development of new agrochemicals, particularly pesticides and herbicides.

Pesticide Development

Research indicates that this compound can enhance crop protection while minimizing environmental impact. Its role in synthesizing novel pesticides could lead to more effective and sustainable agricultural practices.

Table 2: Applications in Agrochemicals

ApplicationDescription
PesticidesDevelopment of new formulations to combat pests
HerbicidesEnhancing crop yields through effective weed management

Material Science

This compound is also being explored in material science for its potential applications in creating advanced materials.

Polymer Development

The compound's unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their durability and performance under various environmental conditions.

Table 3: Material Applications

Material TypeApplication
CoatingsImproved resistance to environmental factors
PolymersEnhanced mechanical properties

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material, aiding researchers in the accurate quantification of similar compounds within complex mixtures.

Mechanism of Action

The mechanism by which Methyl 1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Methyl 1-isopropyl-1H-pyrazole-3-carboxylate with key derivatives, focusing on substituent modifications and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -COOCH₃ (3), -CH(CH₃)₂ (1) C₈H₁₂N₂O₂ 154.17 Intermediate in drug synthesis; enhanced lipophilicity
1-Isopropyl-1H-pyrazole-3-carboxylic acid -COOH (3), -CH(CH₃)₂ (1) C₇H₁₀N₂O₂ 154.17 Higher polarity; potential bioactive form via ester hydrolysis
Methyl 5-(chlorosulfonyl)-1-isopropyl-1H-pyrazole-3-carboxylate -SO₂Cl (5), -COOCH₃ (3), -CH(CH₃)₂ (1) C₉H₁₁ClN₂O₄S 278.71 Reactive sulfonyl chloride group enables nucleophilic substitutions; agrochemical applications
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid -CF₂H (3), -CH₃ (4), -CH₂COOH (side chain) C₈H₁₀F₂N₂O₂ 216.18 Fluorine enhances electronegativity; potential antimicrobial activity

Functional Group Impact on Properties

Ester vs. Carboxylic Acid
  • Lipophilicity : The methyl ester group reduces polarity compared to the carboxylic acid analog, improving membrane permeability in drug delivery .
  • Stability : Esters are less prone to ionization at physiological pH, enhancing stability in formulations.
Chlorosulfonyl Modification
  • Reactivity : The -SO₂Cl group (in Methyl 5-(chlorosulfonyl)-1-isopropyl-1H-pyrazole-3-carboxylate) facilitates reactions with amines or alcohols, making it a versatile intermediate for sulfonamide or sulfonate derivatives .
Fluorine Substitution

    Biological Activity

    Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the isopropyl group and the carboxylate ester functional group contributes to its unique reactivity and biological properties.

    The mechanism by which this compound exerts its biological effects primarily involves:

    • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This is particularly relevant in cancer treatment, where enzyme inhibitors can prevent the proliferation of cancer cells.
    • Receptor Modulation : It may interact with various receptors, altering their conformation and affecting downstream signaling pathways.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promising results against various cancer types:

    Cancer Type Cell Line IC50 (µM) Mechanism of Action
    Breast CancerMDA-MB-2313.79Inhibition of topoisomerase II
    Liver CancerHepG28.55EGFR inhibition
    Colorectal CancerHCT1166.00MEK pathway modulation
    Lung CancerA5494.50Microtubule disruption

    These findings indicate that this compound can inhibit key molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

    Antimicrobial and Anti-inflammatory Properties

    In addition to its anticancer activity, this compound exhibits antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it can inhibit the growth of various pathogens, potentially through the modulation of inflammatory pathways .

    Case Studies and Research Findings

    Recent research has focused on synthesizing derivatives of pyrazole compounds to enhance their biological activities. For instance:

    • Synthesis of Curcumin Analogues : A study synthesized multiple pyrazole derivatives that demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 and HepG2 .
    • Combination Therapy : The combination of this compound with established chemotherapeutics like doxorubicin showed synergistic effects in breast cancer treatment, enhancing efficacy while reducing side effects .

    Chemical Reactions Analysis

    Hydrolysis of the Ester Moiety

    The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 1-isopropyl-1H-pyrazole-3-carboxylic acid. This reaction is critical for further functionalization.

    ConditionsReagentsYield (%)ProductSource
    Acidic (H₂SO₄, reflux)H₂O/MeOH (1:1), 16 h85–921-Isopropyl-1H-pyrazole-3-carboxylic acid
    Basic (NaOH, aqueous)NaOH (2M), rt, 24 h781-Isopropyl-1H-pyrazole-3-carboxylic acid

    Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion nucleophilic substitution at the ester carbonyl .

    Nucleophilic Substitution Reactions

    The ester group participates in transesterification and aminolysis reactions.

    Transesterification

    Reaction with alcohols in the presence of acid catalysts replaces the methyl group with bulkier alkoxy groups.

    AlcoholCatalystConditionsYield (%)ProductSource
    EthanolH₂SO₄Reflux, 12 h72Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
    IsopropanolHClReflux, 24 h65Isopropyl 1-isopropyl-1H-pyrazole-3-carboxylate

    Aminolysis

    Reaction with amines generates amide derivatives, useful in medicinal chemistry.

    AmineConditionsYield (%)ProductSource
    Ammonia (NH₃)MeOH, rt, 48 h681-Isopropyl-1H-pyrazole-3-carboxamide
    BenzylamineDCM, rt, 24 h75N-Benzyl-1-isopropyl-1H-pyrazole-3-carboxamide

    Electrophilic Aromatic Substitution (EAS)

    The pyrazole ring undergoes regioselective substitution at the 4- and 5-positions due to the electron-withdrawing ester (-COOMe) and electron-donating isopropyl (-iPr) groups.

    ReactionReagentsConditionsMajor ProductYield (%)Source
    NitrationHNO₃/H₂SO₄0°C, 2 hMethyl 1-isopropyl-5-nitro-1H-pyrazole-3-carboxylate62
    HalogenationBr₂ (1 eq), CHCl₃rt, 4 hMethyl 1-isopropyl-4-bromo-1H-pyrazole-3-carboxylate58
    SulfonationSO₃, DCMReflux, 6 hMethyl 1-isopropyl-5-sulfo-1H-pyrazole-3-carboxylate47

    Directing Effects :

    • The -COOMe group directs electrophiles to the 5-position (meta), while the -iPr group directs to the 4-position (ortho/para) .

    • Competition between these groups results in mixed regioselectivity, favoring 5-substitution in strongly electron-withdrawing conditions .

    Reduction

    The ester group is reduced to a primary alcohol using LiAlH₄:

    ReagentConditionsYield (%)ProductSource
    LiAlH₄THF, reflux, 6 h813-(Hydroxymethyl)-1-isopropyl-1H-pyrazole

    Oxidation

    The pyrazole ring resists oxidation under mild conditions but undergoes decomposition with strong oxidizers like KMnO₄ .

    Cross-Coupling Reactions

    The compound serves as a precursor in Suzuki-Miyaura couplings when functionalized with halogens. For example, bromination at the 4-position enables palladium-catalyzed arylations:

    SubstrateConditionsYield (%)ProductSource
    4-Bromo derivativePd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 12 h74Methyl 1-isopropyl-4-(phenyl)-1H-pyrazole-3-carboxylate

    Mechanistic and Synthetic Insights

    • Regioselectivity in EAS : Computational studies suggest that the electron-withdrawing ester dominates directing effects in polar solvents, while the -iPr group exerts stronger influence in nonpolar media .

    • Steric Effects : The isopropyl group at N1 hinders reactions at the 1-position, favoring substitutions at distal sites .

    This compound’s reactivity profile underscores its utility in synthesizing bioactive pyrazole derivatives, particularly in pharmaceutical and agrochemical applications. Experimental protocols and yields are consistent with analogous pyrazole carboxylates .

    Preparation Methods

    Reaction Mechanism and Starting Materials

    Cyclocondensation involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketoesters, to form the pyrazole ring. For example, methyl 3-oxobutanoate reacts with hydrazine hydrate to generate methyl 1H-pyrazole-3-carboxylate, which serves as a precursor for subsequent alkylation.

    $$
    \text{Hydrazine} + \text{Methyl 3-oxobutanoate} \rightarrow \text{Methyl 1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}
    $$

    The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by cyclization and dehydration.

    Optimization of Conditions

    • Solvent : Ethanol or methanol is typically used to solubilize reactants.
    • Temperature : Reflux conditions (70–80°C) ensure complete cyclization.
    • Catalyst : Acidic or basic conditions may accelerate the reaction; however, neutral conditions often suffice.

    Table 1: Representative Cyclocondensation Conditions

    β-Ketoester Hydrazine Source Solvent Temperature (°C) Yield (%)
    Methyl 3-oxobutanoate Hydrazine hydrate Ethanol 80 78
    Ethyl 3-oxopentanoate Isopropylhydrazine Methanol 70 65

    N-Alkylation Strategies

    Alkylation of Methyl 1H-Pyrazole-3-Carboxylate

    The N-alkylation step introduces the isopropyl group at the pyrazole’s 1-position. Methyl 1H-pyrazole-3-carboxylate is treated with isopropyl iodide in the presence of a base, such as potassium carbonate, to facilitate deprotonation and nucleophilic substitution.

    $$
    \text{Methyl 1H-pyrazole-3-carboxylate} + \text{Isopropyl iodide} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{HI}
    $$

    Reaction Conditions and Workup

    • Base : Potassium carbonate (2–3 equivalents) ensures efficient deprotonation.
    • Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reactivity.
    • Temperature : 60–80°C for 12–24 hours achieves optimal conversion.

    Table 2: N-Alkylation Parameters

    Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
    Isopropyl iodide K$$2$$CO$$3$$ Acetone 60 18 85
    Isopropyl bromide Cs$$2$$CO$$3$$ DMF 80 12 72

    Comparative Analysis of Methods

    Yield and Efficiency

    • Cyclocondensation : Yields range from 65–78%, depending on the β-ketoester’s steric hindrance.
    • N-Alkylation : Higher yields (72–85%) are achievable due to milder conditions and fewer side reactions.

    Functional Group Compatibility

    • Cyclocondensation is sensitive to electron-deficient carbonyl groups, whereas N-alkylation tolerates a broader range of substituents.

    Industrial Applications and Scalability

    The N-alkylation route is preferred for large-scale synthesis due to its reproducibility and compatibility with continuous-flow reactors. Recent advances in catalyst design, such as phase-transfer catalysts, have reduced reaction times to under 6 hours.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for Methyl 1-isopropyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

    • Methodological Answer : The compound is typically synthesized via esterification or alkylation reactions. For example, pyrazole carboxylates are often prepared by reacting pyrazole-3-carboxylic acid derivatives with alkyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and solvent polarity (e.g., DMF or THF). Monitoring progress via TLC or HPLC ensures completion. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer : Key techniques include:

    • ¹H/¹³C NMR : Identify substituents on the pyrazole ring (e.g., isopropyl and methyl ester groups). Peaks near δ 3.8–4.2 ppm (ester OCH₃) and δ 1.2–1.5 ppm (isopropyl CH₃) are diagnostic .
    • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹.
    • X-ray crystallography : Resolve molecular geometry and packing using programs like SHELXL for refinement .

    Q. What safety precautions should be taken when handling this compound?

    • Methodological Answer : Although specific toxicity data may be limited, general pyrazole-handling protocols apply:

    • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
    • Work in a fume hood to minimize inhalation risks.
    • Store in airtight containers at 0–8°C, away from oxidizers and ignition sources .

    Advanced Research Questions

    Q. How can computational modeling predict the biological activity of this compound?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like enzymes or receptors. Key steps:

    Prepare the ligand (compound) and receptor (PDB ID) files, optimizing protonation states.

    Define binding pockets and run docking simulations.

    Analyze binding affinities (ΔG) and hydrogen-bonding patterns.
    Validation via in vitro assays (e.g., enzyme inhibition) confirms computational predictions .

    Q. How can researchers resolve contradictions in crystallographic data for this compound?

    • Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (R-factors) may arise due to twinning or disordered solvent. Strategies include:

    • Re-examining raw diffraction data using Mercury CSD to visualize voids or solvent regions .
    • Testing alternative space groups in SHELXL and applying restraints for flexible groups (e.g., isopropyl) .
    • Cross-validating with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions.

    Q. What are the stability and degradation pathways of this compound under varying conditions?

    • Methodological Answer : Assess stability via accelerated degradation studies:

    • Thermal stability : Heat samples at 40–80°C for 1–7 days; analyze by HPLC for ester hydrolysis products (e.g., carboxylic acid).
    • Photostability : Expose to UV light (300–400 nm) and monitor spectral changes (UV-Vis).
    • Hydrolytic degradation : Test in buffers (pH 1–13) to identify pH-sensitive moieties.
      LC-MS identifies degradation products, while Arrhenius plots predict shelf life .

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